Beta-Amyloid peptides are derived from the proteolytic cleavage of amyloid precursor protein by beta and gamma secretases. The specific peptide (22-42) is generated through the sequential action of these enzymes, leading to the formation of various amyloid beta species, including the more common forms, Beta-Amyloid (40) and Beta-Amyloid (42).
Beta-Amyloid (22-42) falls under the classification of neurotoxic peptides and is categorized as an amyloidogenic peptide due to its propensity to aggregate into insoluble fibrils. This aggregation is a hallmark of Alzheimer’s pathology, making it a significant target for research into therapeutic interventions.
The synthesis of Beta-Amyloid (22-42) can be achieved using solid-phase peptide synthesis techniques. Recent advancements have introduced methods that enhance yield and purity, addressing challenges associated with aggregation during synthesis.
The synthesis typically involves:
The molecular structure of Beta-Amyloid (22-42) consists of 21 amino acids, characterized by a hydrophobic core that promotes aggregation. The specific sequence contributes to its ability to form beta-sheet structures, which are critical for fibril formation.
The molecular weight of Beta-Amyloid (22-42) is approximately 2,500 Da. Structural studies using techniques such as circular dichroism spectroscopy indicate that this peptide adopts a predominantly random coil conformation in solution but transitions to beta-sheet structures upon aggregation .
Beta-Amyloid (22-42) undergoes several chemical reactions that are crucial for its biological activity:
The aggregation kinetics can be studied using thioflavin T assays, which provide insights into the rate of fibril formation over time . Additionally, transmission electron microscopy can visualize fibril structures formed by Beta-Amyloid peptides.
The mechanism by which Beta-Amyloid (22-42) exerts its neurotoxic effects involves several steps:
Studies utilizing kinetic modeling have demonstrated that increased levels of Beta-Amyloid correlate with cognitive decline in Alzheimer's disease patients .
Beta-Amyloid (22-42) serves several important roles in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2